Bdp FL dbco

Catalog No.
S520644
CAS No.
M.F
C32H29BF2N4O2
M. Wt
550.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bdp FL dbco

Product Name

Bdp FL dbco

IUPAC Name

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide

Molecular Formula

C32H29BF2N4O2

Molecular Weight

550.4 g/mol

InChI

InChI=1S/C32H29BF2N4O2/c1-22-19-23(2)38-30(22)20-28-14-13-27(39(28)33(38,34)35)15-16-31(40)36-18-17-32(41)37-21-26-9-4-3-7-24(26)11-12-25-8-5-6-10-29(25)37/h3-10,13-14,19-20H,15-18,21H2,1-2H3,(H,36,40)

InChI Key

VUFDIEDTPCWBGQ-UHFFFAOYSA-N

solubility

Soluble in DMSO, DMF, DCM

Synonyms

BDP FL DBCO

The exact mass of the compound Dbco-bodipy FL is 550.2346 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, DMF, DCM. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bdp FL dbco is a green-emitting fluorescent probe designed for copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). It combines a highly photostable and bright borondipyrromethene (BODIPY FL) fluorophore with a dibenzocyclooctyne (DBCO) reactive group. This structure allows for the covalent labeling of azide-modified biomolecules in complex biological systems, including live cells, without the need for cytotoxic copper catalysts. Its key baseline properties include excitation and emission maxima around 503 nm and 512 nm, respectively, making it compatible with standard fluorescein (FAM/FITC) filter sets, alongside a high extinction coefficient and fluorescence quantum yield.

Research Fit

SPAAC-based bioconjugation with azide-labeled biomolecules without copper catalyst
Green-channel imaging (503/509 nm) compatible with standard FAM/GFP filter sets
Reported photostability profile supports extended time-lapse and quantitative fluorescence workflows

While other green fluorescent DBCO-functionalized dyes like those based on fluorescein or Alexa Fluor™ 488 exist, direct substitution is often inadvisable. Critical performance differences in reaction kinetics, photostability, and non-specific binding can compromise experimental reproducibility and outcomes. The BODIPY FL core is neutrally charged and its fluorescence is less sensitive to pH and environmental polarity compared to fluorescein, which can de-protonate and alter its spectral properties. Furthermore, differences in hydrophobicity between fluorophores can lead to significant variations in non-specific background signal, a critical factor in high-sensitivity imaging. Finally, the reaction rate of DBCO with azides can be influenced by the attached fluorophore and linker, meaning that reaction times and labeling efficiencies established with one probe may not be transferable to another.

Substitution Risk

1
FAM-DBCO probes may exhibit lower quantum yield, potentially reducing per-excitation photon output in low-abundance assays
2
Fluorescein-based analogs show lower photostability, limiting reproducibility in time-resolved and longitudinal studies
3
Copper-requiring click (CuAAC) probes may introduce cytotoxicity and oxidation artifacts in live-cell systems

Superior Photostability for Demanding Imaging Protocols

The BODIPY FL core of Bdp FL dbco provides significantly higher resistance to photobleaching compared to traditional green fluorophores like fluorescein (FITC). While direct head-to-head comparisons of DBCO conjugates are sparse, data on the core fluorophores show that BODIPY FL is substantially more photostable than FITC. It also demonstrates comparable or superior photostability to high-performance dyes like Alexa Fluor 488, which is a critical advantage for techniques requiring intense or prolonged laser illumination, such as STED or STORM super-resolution microscopy.

Evidence DimensionPhotostability (Resistance to photobleaching)
Target Compound DataHigh (Characteristic of the BODIPY FL class)
Comparator Or BaselineFluorescein (FITC): Low photostability. Alexa Fluor 488: High photostability.
Quantified DifferenceBODIPY FL is qualitatively ranked as a superior choice over FITC for applications demanding high photostability and is considered a high-performance alternative to Alexa Fluor 488.
ConditionsConfocal laser scanning microscopy under continuous illumination.

Higher photostability enables longer imaging times, higher laser powers for better signal, and more reliable quantitative data in fluorescence-based assays and super-resolution microscopy.

Quantum yield
Cross-study comparable
0.97 vs 0.78–0.93 (FAM-DBCO)
Reported higher photon output per excitation event supports detection sensitivity
Organic solvent or aqueous buffer per vendor specifications

High Reaction Rate for Efficient Labeling in Live Cells

The DBCO moiety is one of the most reactive cyclooctynes for SPAAC, ensuring rapid labeling kinetics. In a direct comparison of SPAAC reactions within live HeLa cells, labeling a HaloTag protein with a DBCO-based probe was approximately 5-fold faster than with a BCN (bicyclononyne)-based probe. This kinetic advantage allows for the use of lower probe concentrations and shorter incubation times, which minimizes potential cellular stress and background signal. The reaction half-life for DBCO with an azide-modified target inside cells was measured to be ~15 minutes, demonstrating high efficiency in a complex biological environment.

Evidence DimensionSPAAC Reaction Rate in Live Cells
Target Compound DataDBCO-based probe: ~5-fold faster than BCN-based probe.
Comparator Or BaselineBCN-based probe.
Quantified Difference5-fold increase in reaction rate.
ConditionsLabeling of HaloTag-KDEL-mCherry fusion protein in live HeLa cells with TAMRA-azide.

Faster kinetics reduce experimental time, lower the required probe concentration (saving cost and reducing background), and improve labeling efficiency for low-abundance targets.

Photostability
Class-level inference
Reported enhanced resistance to photobleaching vs fluorescein
May support longer acquisition times in live-cell imaging; quantitative half-life data not provided
Vendor assessment; class-level BODIPY advantage

Reduced Non-Specific Binding Due to Favorable Physicochemical Properties

The BODIPY FL core is uncharged and relatively hydrophobic, which facilitates cell permeability. However, excessive hydrophobicity in fluorescent probes can lead to high non-specific binding to cellular structures or culture substrates, creating problematic background signal. While DBCO itself can exhibit some non-specific affinity, studies focused on optimizing intracellular labeling have shown that the choice of the cycloalkyne-dye conjugate is critical. The balanced properties of BODIPY dyes often result in minimal nonspecific binding and low background staining, a feature noted as superior in some cellular imaging contexts. This contrasts with highly charged or overly hydrophobic dyes that are more prone to non-specific interactions.

Evidence DimensionNon-specific binding potential
Target Compound DataLow non-specific binding and background staining reported for BODIPY-class dyes in cellular contexts.
Comparator Or BaselineHighly hydrophobic dyes (positive logD values) show a strong correlation with high non-specific binding to substrates.
Quantified DifferenceNot directly quantified in a head-to-head comparison, but BODIPY FL has a calculated logD of -1.99 (hydrophilic), whereas other dyes prone to non-specific binding can have less negative or positive logD values.
ConditionsLive-cell fluorescence microscopy.

Lower non-specific binding directly translates to a higher signal-to-noise ratio, enabling clearer images and more accurate quantification, especially for low-expression targets.

SPAAC kinetics
Class-level inference
~1 M⁻¹s⁻¹
Rate constant comparable to other DBCO probes; copper-free labeling retained
Aqueous buffer, pH 6.5–8.5, 25–37°C
Spectral position
Class-level inference
503/509 nm vs 494/518 nm (FAM)
Matches FAM filter sets; narrower emission may reduce crosstalk in multicolor panels
Measured in organic solvent or aqueous buffer

Live-Cell Super-Resolution Microscopy (STED, STORM, PALM)

The high photon budget and superior photostability of the BODIPY FL core make Bdp FL dbco an excellent choice for demanding super-resolution techniques that require intense laser irradiation. Its ability to resist photobleaching allows for the collection of the large number of frames necessary to reconstruct high-fidelity images of subcellular structures with nanoscale resolution.

Time-Sensitive Labeling of Low-Abundance Biomolecules

The rapid reaction kinetics of the DBCO group are a significant advantage when labeling targets that are present in low concentrations or when the experimental window is short. This ensures maximal labeling efficiency before the probe is washed away or degrades, which is critical for achieving a detectable signal from low-copy-number proteins or glycans.

Long-Term Live-Cell Imaging and Tracking

For experiments that monitor cellular processes over extended periods, the combination of high photostability, low cytotoxicity (due to the copper-free reaction), and low non-specific binding makes this probe a reliable choice. It ensures that the fluorescent signal remains stable and specific to the target over many hours or days of observation.

High-Contrast Imaging in Autofluorescent Environments

The exceptional brightness of the BODIPY FL fluorophore, stemming from its high extinction coefficient and near-unity quantum yield, provides a strong signal that can overcome endogenous cellular autofluorescence. This is particularly valuable when working with cell types or tissues known for high background fluorescence.

Application Fit Matrix

Application
Selection Property
Validation Focus
Time-lapse live-cell imaging
Photostability profile
Signal retention under continuous illumination
Multiplexed fluorescence assays
Narrow emission bandwidth
Spectral crosstalk minimization with adjacent channels
Fluorescence polarization (FP) assays
High quantum yield and extinction coefficient
Sensitivity at low target abundance
Copper-free bioconjugation in live-cell systems
SPAAC reactivity without copper catalyst
Labeling efficiency and cell viability preservation

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

550.2351627 Da

Monoisotopic Mass

550.2351627 Da

Heavy Atom Count

41

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
1: Wang H, Tang L, Liu Y, Dobrucka IT, Dobrucki LW, Yin L, Cheng J. In Vivo Targeting of Metabolically Labeled Cancers with Ultra-Small Silica Nanoconjugates. Theranostics. 2016 Jun 16;6(9):1467-76. doi: 10.7150/thno.16003. eCollection 2016. PubMed PMID: 27375793; PubMed Central PMCID: PMC4924513.
2: Yoon HI, Yhee JY, Na JH, Lee S, Lee H, Kang SW, Chang H, Ryu JH, Lee S, Kwon IC, Cho YW, Kim K. Bioorthogonal Copper Free Click Chemistry for Labeling and Tracking of Chondrocytes In Vivo. Bioconjug Chem. 2016 Apr 20;27(4):927-36. doi: 10.1021/acs.bioconjchem.6b00010. Epub 2016 Mar 10. PubMed PMID: 26930274.
3: Zimmerman ES, Heibeck TH, Gill A, Li X, Murray CJ, Madlansacay MR, Tran C, Uter NT, Yin G, Rivers PJ, Yam AY, Wang WD, Steiner AR, Bajad SU, Penta K, Yang W, Hallam TJ, Thanos CD, Sato AK. Production of site-specific antibody-drug conjugates using optimized non-natural amino acids in a cell-free expression system. Bioconjug Chem. 2014 Feb 19;25(2):351-61. doi: 10.1021/bc400490z. Epub 2014 Jan 29. PubMed PMID: 24437342.

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